molecular formula C29H30N2O2S B11641642 3-(2-Methylprop-2-EN-1-YL)-2-[(2-oxo-2-phenylethyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one

3-(2-Methylprop-2-EN-1-YL)-2-[(2-oxo-2-phenylethyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one

Cat. No.: B11641642
M. Wt: 470.6 g/mol
InChI Key: DZWTXCQVAIEULZ-UHFFFAOYSA-N
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Description

3-(2-Methylprop-2-EN-1-YL)-2-[(2-oxo-2-phenylethyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylprop-2-EN-1-YL)-2-[(2-oxo-2-phenylethyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Spiro Compound: This step involves the cyclization of a suitable precursor to form the spiro structure. Conditions often include the use of strong acids or bases to facilitate the cyclization.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, often using thiol reagents under basic conditions.

    Addition of the Phenylethyl Group: This step might involve Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions to attach the phenylethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (for halogenation) or alkyl halides (for alkylation) in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as ligands for receptor studies.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure suggests potential activity as an anti-inflammatory or anticancer agent, though specific biological activities would need to be confirmed through experimental studies.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action for any biological activity of this compound would depend on its interaction with specific molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Spiro[benzo[H]quinazoline] Derivatives: Compounds with similar spiro structures but different substituents.

    Phenylethyl Sulfanyl Compounds: Compounds with the phenylethyl sulfanyl group but different core structures.

    Cyclohexanone Derivatives: Compounds with the cyclohexanone core but different substituents.

Uniqueness

What sets 3-(2-Methylprop-2-EN-1-YL)-2-[(2-oxo-2-phenylethyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one apart is its combination of a spiro structure with a sulfanyl group and a phenylethyl substituent. This unique combination of functional groups and structural features could confer distinct chemical reactivity and biological activity, making it a compound of significant interest for further study.

Properties

Molecular Formula

C29H30N2O2S

Molecular Weight

470.6 g/mol

IUPAC Name

3-(2-methylprop-2-enyl)-2-phenacylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C29H30N2O2S/c1-20(2)18-31-27(33)25-26(30-28(31)34-19-24(32)21-11-5-3-6-12-21)23-14-8-7-13-22(23)17-29(25)15-9-4-10-16-29/h3,5-8,11-14H,1,4,9-10,15-19H2,2H3

InChI Key

DZWTXCQVAIEULZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N=C1SCC(=O)C5=CC=CC=C5

Origin of Product

United States

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